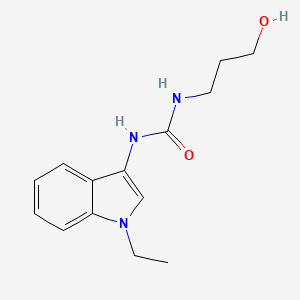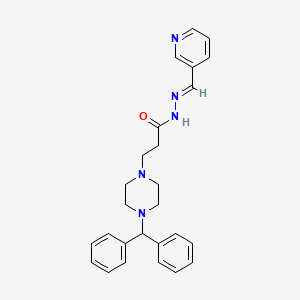
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as EF24, is a synthetic small molecule that has gained significant attention in the field of cancer research due to its potential to inhibit cancer cell growth. EF24 is a curcumin analog that was first synthesized in 2008 and has since been studied extensively for its anti-cancer properties.
Wirkmechanismus
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide exerts its anti-cancer effects by inducing oxidative stress and inhibiting the activity of various signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer, and activate the p53 pathway, which plays a critical role in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects:
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been found to have several biochemical and physiological effects in cancer cells, including the induction of apoptosis, inhibition of angiogenesis, and suppression of metastasis. It has also been shown to modulate the expression of various genes involved in cancer progression and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, its low solubility in water and limited bioavailability in vivo are significant limitations that need to be addressed in future studies.
Zukünftige Richtungen
Several future directions for research on 5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide include improving its bioavailability and solubility, investigating its potential for use in combination therapy with other anti-cancer agents, and exploring its effects on cancer stem cells. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-cancer effects and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide can be synthesized using a multistep process involving the reaction of 3-fluorophenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide. The final product is obtained by treating the intermediate compound with hydrochloric acid and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, prostate, lung, and colon cancer. 5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
5-amino-1-ethyl-N-(3-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-2-17-11(14)7-10(16-17)12(18)15-9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMFWWQQADDLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B2483978.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2483987.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2483991.png)

![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)
